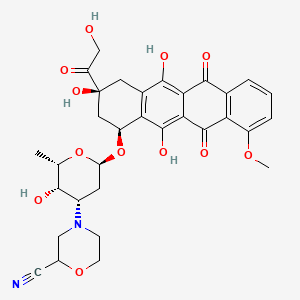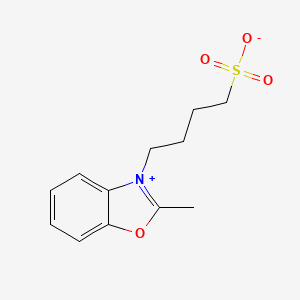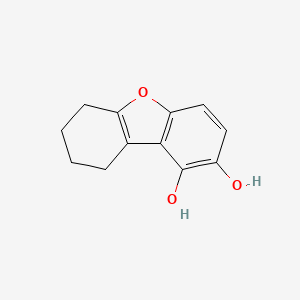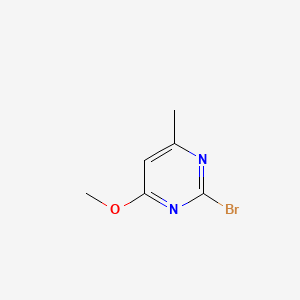![molecular formula C12H17N3O B571494 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol CAS No. 1702796-54-0](/img/structure/B571494.png)
4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol, commonly known as DMABN, is a fluorescent probe that has been used extensively in scientific research for its ability to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in living cells. DMABN is a highly sensitive and selective probe that can be used to monitor oxidative stress in a wide range of biological systems.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol can be achieved through a multi-step process involving several reactions.
Starting Materials
2,3-dimethylbenzimidazole, paraformaldehyde, dimethylamine, sodium hydroxide, chloroform, hydrochloric acid, sodium bicarbonate, magnesium sulfate, ethanol
Reaction
Step 1: Condensation of 2,3-dimethylbenzimidazole and paraformaldehyde in the presence of dimethylamine to form 4-(Dimethylamino)methyl-1,2-dimethylbenzimidazole, Step 2: Oxidation of 4-(Dimethylamino)methyl-1,2-dimethylbenzimidazole with sodium hydroxide and chloroform to form 4-(Chloromethyl)-1,2-dimethylbenzimidazole, Step 3: Reaction of 4-(Chloromethyl)-1,2-dimethylbenzimidazole with dimethylamine and sodium bicarbonate to form 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol, Step 4: Purification of the product by extraction with chloroform, washing with hydrochloric acid and sodium bicarbonate, and drying with magnesium sulfate, followed by recrystallization from ethanol.
作用机制
DMABN works by reacting with 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS to produce a fluorescent signal. When DMABN reacts with 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol or RNS, it undergoes a chemical transformation that results in the emission of a fluorescent signal. This signal can then be detected and measured using fluorescence microscopy or spectroscopy.
生化和生理效应
DMABN has been shown to be a highly sensitive and selective probe for detecting 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS in living cells. It has been used to study the effects of oxidative stress on a wide range of biological processes, including cell signaling, DNA damage, and apoptosis. DMABN has also been used to study the effects of various drugs and compounds on oxidative stress in living cells.
实验室实验的优点和局限性
One of the main advantages of DMABN is its high sensitivity and selectivity for detecting 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS in living cells. It is also relatively easy to use and can be applied to a wide range of biological systems. However, DMABN has some limitations, including its potential toxicity to living cells and its limited ability to detect certain types of 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS.
未来方向
There are many potential future directions for the use of DMABN in scientific research. One area of interest is the development of new probes that can detect specific types of 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS with even greater sensitivity and selectivity. Another area of interest is the use of DMABN in the development of new drugs and compounds that can target oxidative stress in living cells. Additionally, DMABN may have potential applications in the diagnosis and treatment of diseases that are associated with oxidative stress, such as cancer and neurodegenerative disorders.
科学研究应用
DMABN has been widely used in scientific research to study oxidative stress in living cells. It has been used to detect 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS in a variety of biological systems, including cells, tissues, and organs. DMABN has also been used to study the effects of various drugs and compounds on oxidative stress in living cells.
属性
IUPAC Name |
4-[(dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-13-12-9(7-14(2)3)11(16)6-5-10(12)15(8)4/h5-6,16H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGEWZHEVFJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2CN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)

![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)
![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)



